Predicted Lipophilicity (cLogP) of 890620-04-9 Is 1.57 Log Units Higher Than the Unsubstituted Pyrazolo[1,5-a]pyrimidin-7-amine Scaffold
The target compound exhibits a predicted ACD/LogP of 4.44, substantially exceeding the value of 2.87 for the unsubstituted scaffold 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 700847-35-4) obtained using the same prediction engine . This ΔLogP of +1.57 translates to approximately a 37-fold higher octanol-water partition coefficient, which directly impacts passive membrane permeability, solubility, and the compound's behavior in biochemical and cell-based kinase assays.
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 4.44 |
| Comparator Or Baseline | 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 700847-35-4): ACD/LogP = 2.87 |
| Quantified Difference | ΔLogP = +1.57 (~37-fold greater Kow) |
| Conditions | Predicted using ACD/Labs Percepta Platform version 14.00 (pH-independent partition coefficient) |
Why This Matters
Higher lipophilicity suggests superior passive membrane permeability, a critical factor for intracellular target engagement in cell-based kinase inhibition screens, but may also reduce aqueous solubility, necessitating careful assay buffer selection.
